3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound with a molecular formula of C17H15N3O3S This compound features a thiophene ring, a benzoyl group, an azetidine ring, and an imidazolidine-2,4-dione moiety
Mechanism of Action
The compound also contains an azetidine ring, which is a four-membered ring with three carbon atoms and a nitrogen atom. Azetidine derivatives have been investigated for their antiproliferative activity and have shown effectiveness in breast-cancer cell lines as tubulin-targeting antimitotic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation reaction, where thiophene derivatives are synthesized through heterocyclization of various substrates . The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of these synthetic routes to achieve high yield and purity. This may include the use of microwave irradiation to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzoyl group can produce benzyl derivatives.
Scientific Research Applications
3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as suprofen and articaine, which have notable pharmacological properties.
Imidazole derivatives: Including clemizole and omeprazole, known for their broad range of biological activities.
Uniqueness
3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is unique due to its combination of a thiophene ring, benzoyl group, azetidine ring, and imidazolidine-2,4-dione moiety. This structural diversity allows it to exhibit a wide range of chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[1-(4-thiophen-3-ylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15-7-18-17(23)20(15)14-8-19(9-14)16(22)12-3-1-11(2-4-12)13-5-6-24-10-13/h1-6,10,14H,7-9H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWCCRUBCCKWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.